Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)
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Overview
Description
Bicyclo[222]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is a bicyclic compound characterized by a unique structure that includes a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) can be achieved through several methods. One common approach involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. This reaction is typically carried out under mild conditions and can be catalyzed by various Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted products depending on the reagents and conditions used .
Scientific Research Applications
Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[2.2.2]octan-1-ol, 4-methyl-: This compound is structurally similar and undergoes similar chemical reactions.
Uniqueness
Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
615280-27-8 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R,4S,6R)-6-hydroxy-4-methylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H14O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6-7,10H,2-5H2,1H3/t6-,7-,9+/m1/s1 |
InChI Key |
PGQZZTHCHSBGFQ-BHNWBGBOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H](C1)O)C(=O)C2 |
Canonical SMILES |
CC12CCC(C(C1)O)C(=O)C2 |
Origin of Product |
United States |
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